
4'-(2-Aminoethoxy)-2'-methylbiphenyl-3-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminoethoxy group, a methyl group, and a carboxylic acid amide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino groups are converted to aminoethoxy groups through an etherification reaction with ethylene oxide.
Amidation: Finally, the carboxylic acid group is introduced through an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or alcohol.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a drug candidate or a pharmacological tool to study biological pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid: Lacks the amide group, which may affect its reactivity and biological activity.
2’-Methylbiphenyl-3-carboxylic acid amide: Lacks the aminoethoxy group, influencing its solubility and interaction with biological targets.
4’-(2-Hydroxyethoxy)-2’-methylbiphenyl-3-carboxylic acid amide: Contains a hydroxyethoxy group instead of an aminoethoxy group, altering its chemical properties.
Uniqueness
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both aminoethoxy and carboxylic acid amide groups allows for versatile interactions with various molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[4-(2-aminoethoxy)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(20-8-7-17)5-6-15(11)12-3-2-4-13(10-12)16(18)19/h2-6,9-10H,7-8,17H2,1H3,(H2,18,19) |
InChI Key |
KQKZRAAWENZEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)C2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




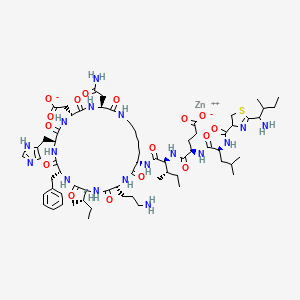
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)

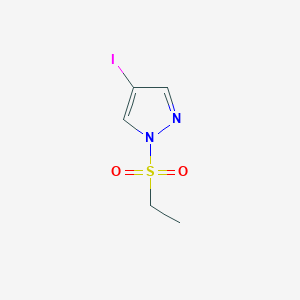

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
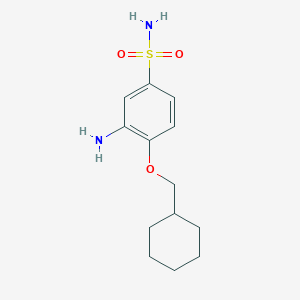
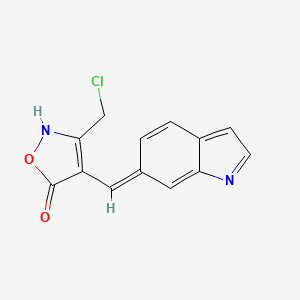
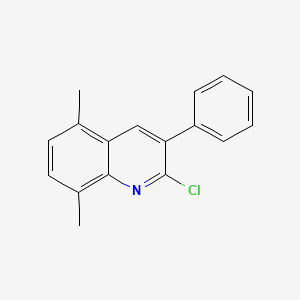
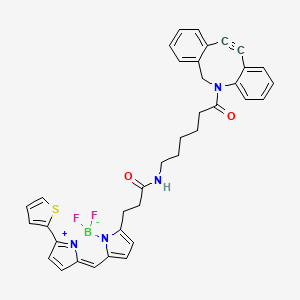
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

